

structural analysis of 6-methyl-L-tryptophan

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Compound of Interest

Compound Name: **6-methyl-L-tryptophan**

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An In-depth Technical Guide to the Structural Analysis of **6-methyl-L-tryptophan**

Introduction

6-methyl-L-tryptophan is a methylated analog of the essential amino acid L-tryptophan.[\[1\]](#)[\[2\]](#) As a derivative of tryptophan, it serves as a valuable biochemical reagent and a tool in pharmaceutical and neuroscience research.[\[3\]](#)[\[4\]](#) Its structure allows it to participate in or interfere with the metabolic pathways of tryptophan, making it useful for studying protein synthesis, neurotransmitter regulation, and developing new therapeutic agents.[\[3\]](#) Notably, it has been investigated for its potential to modulate serotonin levels, which is relevant in studies concerning mood disorders.[\[3\]](#) This document provides a comprehensive technical overview of the structural analysis of **6-methyl-L-tryptophan**, including its chemical properties, spectroscopic data, and relevant experimental protocols.

Chemical and Physical Properties

6-methyl-L-tryptophan is typically an off-white or white to yellow solid.[\[3\]](#)[\[5\]](#) Its fundamental properties are summarized below, providing a baseline for its identification and handling.

Property	Value	Source
IUPAC Name	(2S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid	[6]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂	[1] [5] [6]
Molecular Weight	218.25 g/mol	[1] [5] [6] [7]
CAS Number	33468-34-7	[1] [6]
Melting Point	~292 °C	[1]
Boiling Point	~447.4 °C	[1]
Appearance	White to yellow solid	[5]
Storage Temperature	2°C - 8°C	[1] [3]
SMILES	CC1=CC2=C(C=C1)C(=CN2)C --INVALID-LINK--N	[6]
InChIKey	GDMRVYIFGPMUCG- JTQLQIEISA-N	[6]

Spectroscopic Analysis

Spectroscopic methods are essential for the unambiguous structural elucidation of **6-methyl-L-tryptophan**. This section details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted chemical shift data for the N-Boc protected form of **6-methyl-L-tryptophan** are presented, as this is a common intermediate for which data is available.[\[8\]](#) The values for the unprotected form would be similar, with expected variations for the protons and carbons near the amino and carboxylic acid groups.

Table 2: Predicted ¹H NMR Chemical Shifts (N-Boc-**6-methyl-L-tryptophan** in CDCl₃)[\[8\]](#)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
Indole NH	~8.1	br s
H-7 (indole)	~7.5	d
H-5 (indole)	~7.1	s
H-4 (indole)	~7.0	d
H-2 (indole)	~6.9	s
NH (Boc)	~5.1	d
α -CH	~4.6	m
β -CH ₂	~3.3	m
6-CH ₃ (indole)	~2.4	s

Table 3: Predicted ¹³C NMR Chemical Shifts (N-Boc-6-methyl-L-tryptophan in CDCl₃)[8]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Carboxyl)	~176
C=O (Boc)	~155
C-7a (indole)	~136
C-6 (indole)	~132
C-3a (indole)	~128
C-2 (indole)	~123
C-5 (indole)	~120
C-4 (indole)	~111
C-7 (indole)	~110
C-3 (indole)	~109
C (Boc quaternary)	~80
α -C	~54
β -C	~28
C (Boc methyls)	~28
6-CH ₃ (indole)	~22

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Table 4: Predicted m/z Values for N-Boc-**6-methyl-L-tryptophan**[8]

Ion	Formula	Predicted Exact Mass (m/z)
[M+H] ⁺	C ₁₇ H ₂₃ N ₂ O ₄ ⁺	319.1652
[M+Na] ⁺	C ₁₇ H ₂₂ N ₂ NaO ₄ ⁺	341.1472
[M-Boc+H] ⁺	C ₁₂ H ₁₅ N ₂ O ₂ ⁺	219.1128

For the unprotected **6-methyl-L-tryptophan**, the [M+H]⁺ ion would correspond to an m/z of approximately 219.1128.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum of **6-methyl-L-tryptophan** is expected to show characteristic absorption bands similar to L-tryptophan, with additional peaks corresponding to the methyl group.

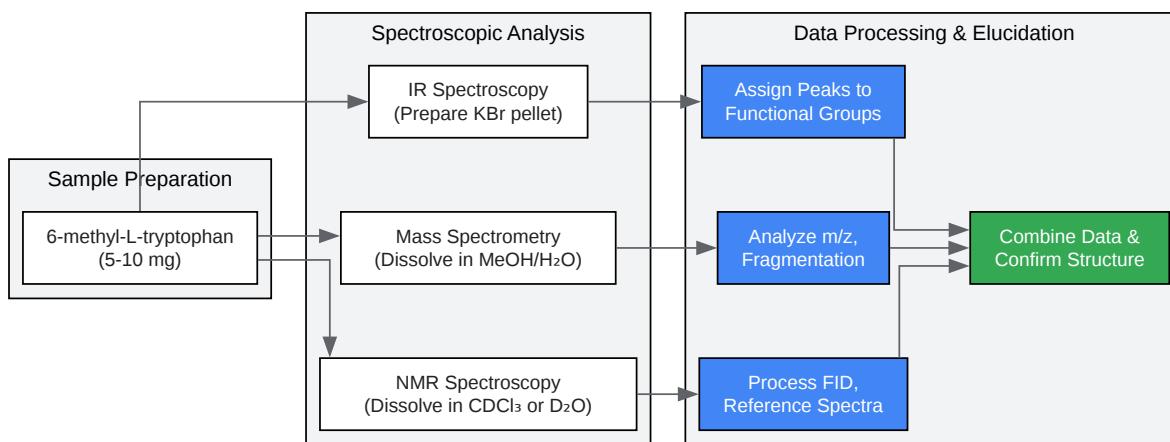
Table 5: Expected IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch (Indole)	~3400	Stretching vibration of the indole N-H bond.[9]
N-H Stretch (Amine)	3100-3000	Stretching of the primary amine group.
O-H Stretch (Carboxyl)	3300-2500	Broad band from the carboxylic acid O-H.
C-H Stretch (Aromatic)	3100-3000	Aromatic C-H stretching.
C-H Stretch (Aliphatic)	~2900	Aliphatic C-H stretching from the methyl and methylene groups.[9]
C=O Stretch (Carboxyl)	~1600-1665	Stretching of the carbonyl group in the carboxylic acid.[9]
C=C Stretch (Aromatic)	1600-1450	Aromatic ring skeletal vibrations.

Experimental Protocols

Detailed methodologies are crucial for reproducible structural analysis. The following protocols are generalized workflows for acquiring spectroscopic data.

Workflow for Structural Analysis



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Caption: General experimental workflow for the structural analysis of **6-methyl-L-tryptophan**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for N-Boc protected, D₂O or DMSO-d₆ for unprotected).[8]
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[8]
- ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.[8]

- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more).[8]
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply a window function and Fourier transform. Reference the spectra to an internal standard (e.g., TMS) or the residual solvent peak.[8]

Mass Spectrometry Protocol

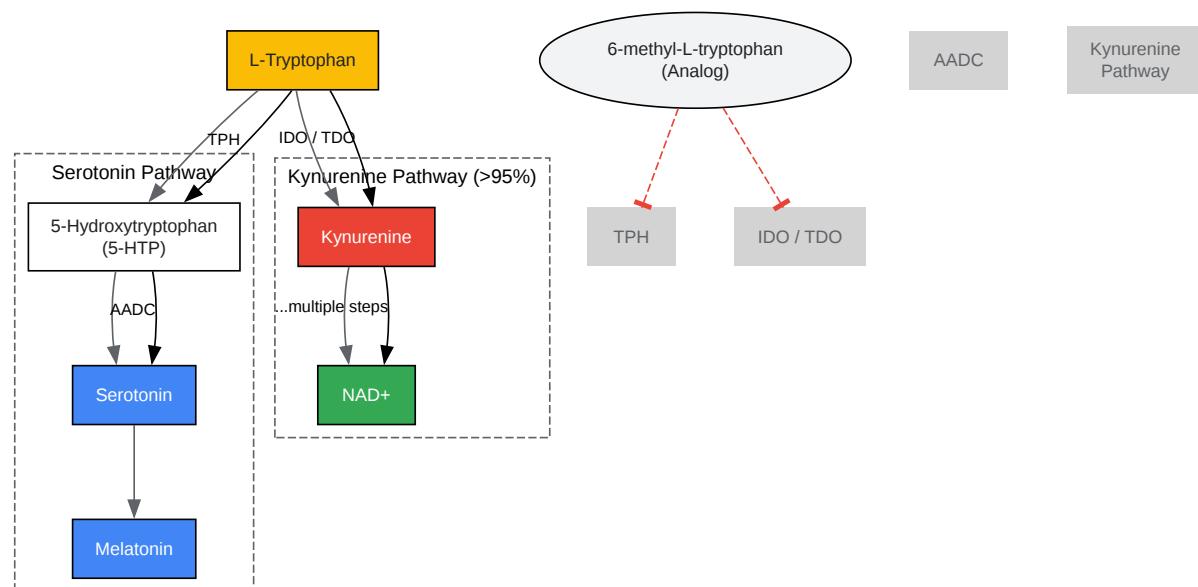
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 $\mu\text{g}/\text{mL}$) in a suitable solvent mixture, such as 50% methanol/water with 0.1% formic acid for electrospray ionization (ESI).[10]
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap or Time-of-Flight (TOF) instrument.
- Method: Infuse the sample solution directly or via liquid chromatography (LC). Acquire spectra in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$).
- Data Analysis: Determine the accurate mass of the parent ion to confirm the elemental formula. Analyze fragmentation patterns (MS/MS) to further verify the structure by comparing it to predicted fragments.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation: For a solid sample, prepare a KBr pellet. Mix a small amount of the sample (1-2 mg) with \sim 100 mg of dry KBr powder and press it into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups within the molecule.

Biological Context and Signaling Pathways

As a tryptophan analog, **6-methyl-L-tryptophan** can influence metabolic pathways where tryptophan is a precursor. The two primary pathways are the serotonin/melatonin pathway and the kynurenine pathway, which accounts for over 95% of tryptophan degradation.[11][12] The presence of **6-methyl-L-tryptophan** can act as a competitive inhibitor or an alternative substrate for the enzymes in these pathways, such as tryptophan hydroxylase (TPH) or indoleamine 2,3-dioxygenase (IDO).[13]



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Caption: Tryptophan metabolism pathways and the potential influence of **6-methyl-L-tryptophan**.

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